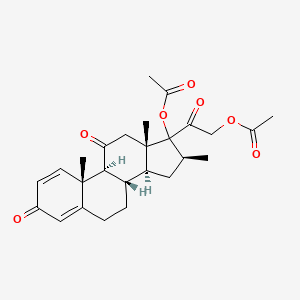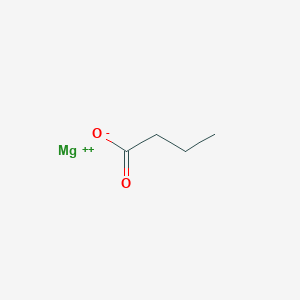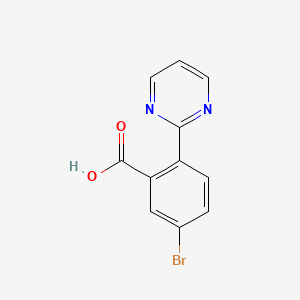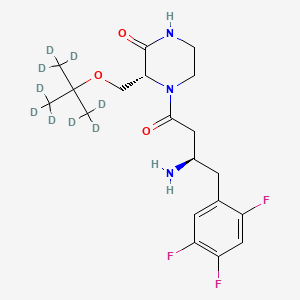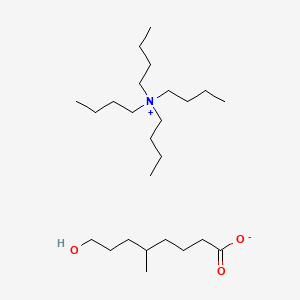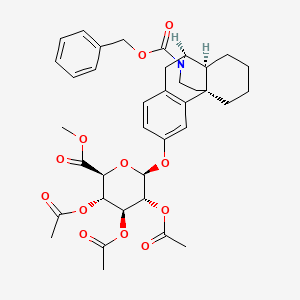
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester is a complex organic compound with the molecular formula C37H40D3NO12 and a molecular weight of 696.76 . This compound is primarily used as an intermediate in the preparation of labeled Dextromethorphan metabolites . It is a white solid that is soluble in chloroform and ethyl acetate .
Vorbereitungsmethoden
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester involves multiple steps. The starting material, N-Desmethyl Dextrorphan, undergoes a series of reactions including benzyloxycarbonylation and acetylation to form the final product . The reaction conditions typically involve the use of organic solvents such as chloroform and ethyl acetate, and the reactions are carried out at low temperatures to ensure stability . Industrial production methods are similar but scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the benzyloxycarbonyl group. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of labeled Dextromethorphan metabolites.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the production of various chemical compounds and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby influencing metabolic processes and biochemical reactions . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester is unique due to its specific structure and applications. Similar compounds include:
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan: Lacks the glucuronic acid methyl ester group.
Dextrorphan: The parent compound without the benzyloxycarbonyl and acetyl groups.
Dextromethorphan: A related compound used as a cough suppressant. These compounds share some structural similarities but differ in their functional groups and applications.
Eigenschaften
Molekularformel |
C37H43NO12 |
|---|---|
Molekulargewicht |
693.7 g/mol |
IUPAC-Name |
benzyl (1S,9S,10S)-4-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate |
InChI |
InChI=1S/C37H43NO12/c1-21(39)46-30-31(47-22(2)40)33(48-23(3)41)35(50-32(30)34(42)44-4)49-26-14-13-25-18-29-27-12-8-9-15-37(27,28(25)19-26)16-17-38(29)36(43)45-20-24-10-6-5-7-11-24/h5-7,10-11,13-14,19,27,29-33,35H,8-9,12,15-18,20H2,1-4H3/t27-,29+,30+,31+,32+,33-,35-,37+/m1/s1 |
InChI-Schlüssel |
MTINDZALYKKRAY-XOQNNOTPSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C[C@H]4[C@@H]5[C@]3(CCCC5)CCN4C(=O)OCC6=CC=CC=C6)C=C2)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(CC4C5C3(CCCC5)CCN4C(=O)OCC6=CC=CC=C6)C=C2)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


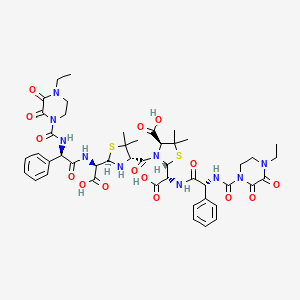
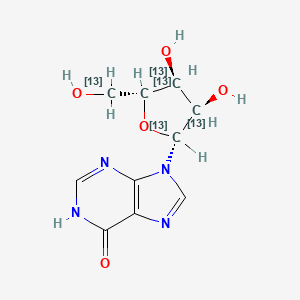
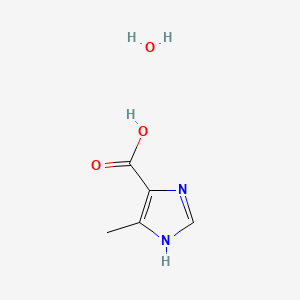
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
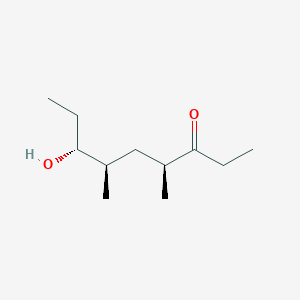
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
